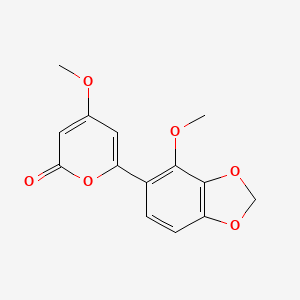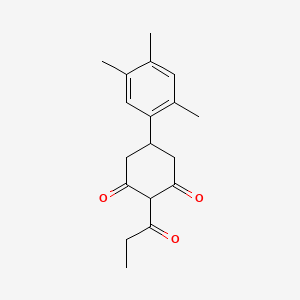
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring substituted with a propanoyl group and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a trimethylbenzene derivative with a cyclohexane-1,3-dione derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor binding.
類似化合物との比較
Similar Compounds
- 2-Propanoyl-5-phenylcyclohexane-1,3-dione
- 2-Propanoyl-5-(2,4-dimethylphenyl)cyclohexane-1,3-dione
- 2-Propanoyl-5-(2,5-dimethylphenyl)cyclohexane-1,3-dione
Uniqueness
2-Propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
CAS番号 |
87822-34-2 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-propanoyl-5-(2,4,5-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H22O3/c1-5-15(19)18-16(20)8-13(9-17(18)21)14-7-11(3)10(2)6-12(14)4/h6-7,13,18H,5,8-9H2,1-4H3 |
InChIキー |
OSFCPKOOKLDQST-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
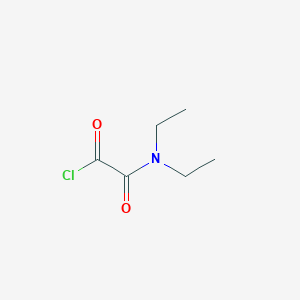
methylsilane](/img/structure/B14405684.png)
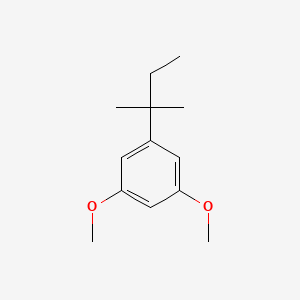
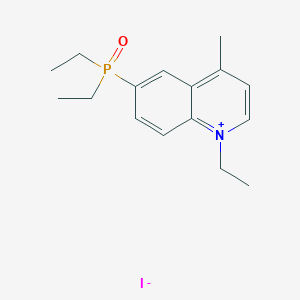
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
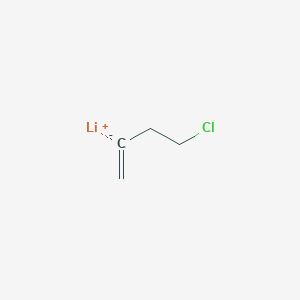
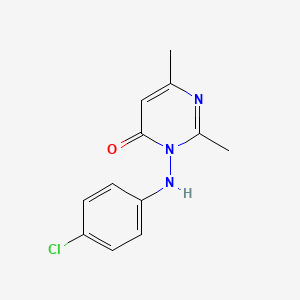
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
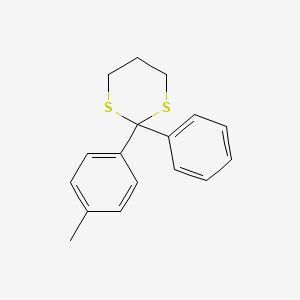
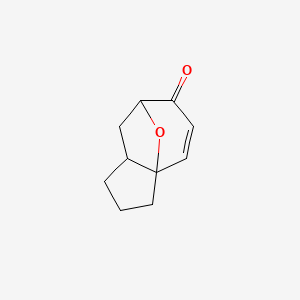
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
